REACTION_CXSMILES
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[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[N:6]=1.[CH3:12]N(P(N(C)C)(N(C)C)=O)C.[Li+].CC([N-]C(C)C)C.CI>C1COCC1>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])[N:6]=1 |f:2.3|
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Name
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|
Quantity
|
1.35 g
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Type
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reactant
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Smiles
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CC=1OC=C(N1)CC(=O)OC
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Name
|
|
Quantity
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6.24 g
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Type
|
reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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|
Quantity
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5.22 mL
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Type
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reactant
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Smiles
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[Li+].CC(C)[N-]C(C)C
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Name
|
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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1.48 g
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Type
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reactant
|
Smiles
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CI
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was slowly warmed to room temperature
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Type
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CUSTOM
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Details
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The reaction was quenched with saturated aqueous NH4Cl solution
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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The organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
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Type
|
CUSTOM
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Details
|
to give the indicated compound (yellow oil)
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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CC=1OC=C(N1)C(C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |